2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine
Overview
Description
2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine is a heterocyclic compound with the molecular formula C7H4Cl2N2S . It is a member of the thienopyrimidine family. It is a solid substance and is used for research and development .
Synthesis Analysis
The synthesis of 2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine involves the use of organolithium reagents . The reaction of 2-amino-4-fluoro benzoic acid and urea at 180℃ for 4 hours results in the formation of an intermediate .Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine is characterized by the presence of a thieno[3,2-d]pyrimidine core . The compound has a molecular weight of 219.09 .Chemical Reactions Analysis
2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions . It can undergo nucleophilic aromatic substitution and Suzuki coupling reactions .Physical And Chemical Properties Analysis
2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine is a solid substance . It has a molecular weight of 219.09 and a molecular formula of C7H4Cl2N2S .Scientific Research Applications
Anti-inflammatory Activities
- Scientific Field: Medicinal Chemistry
- Summary of the Application: Pyrimidines, including 2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine, are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They are used in the synthesis of drugs with these properties .
- Methods of Application: The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . The IC 50 values of the most potent derivatives were noticed to be 2–10 μM .
Safety And Hazards
The safety information for 2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine indicates that it is a substance that requires careful handling . It has been assigned the GHS07 pictogram and carries the hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
2,4-dichloro-7-methylthieno[3,2-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2S/c1-3-2-12-5-4(3)10-7(9)11-6(5)8/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXYWALKGQDXFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1N=C(N=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428053 | |
Record name | 2,4-dichloro-7-methylthieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine | |
CAS RN |
35265-83-9 | |
Record name | 2,4-dichloro-7-methylthieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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